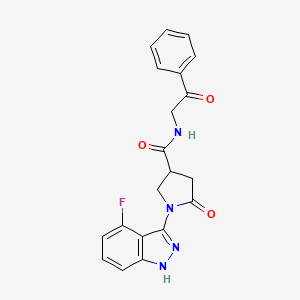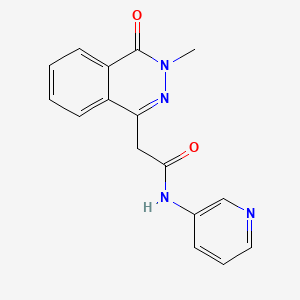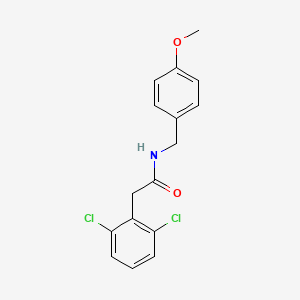
4-(1-hexadecyl-1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Hexadecyl-1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one is a complex organic compound characterized by its unique structure, which includes a benzimidazole ring, a pyrrolidinone ring, and a long hexadecyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-hexadecyl-1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one typically involves multiple steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Attachment of Hexadecyl Chain: The hexadecyl chain is introduced through alkylation reactions, often using hexadecyl bromide in the presence of a base such as potassium carbonate.
Formation of Pyrrolidinone Ring: The pyrrolidinone ring is formed by cyclization reactions involving appropriate precursors, such as amino acids or their derivatives.
Coupling Reactions: The final step involves coupling the benzimidazole and pyrrolidinone moieties, which can be achieved through various coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group of the pyrrolidinone ring, potentially forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(1-hexadecyl-1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may exhibit activity against certain diseases, making it a candidate for further pharmacological studies.
Industry
In industrial applications, the compound could be used in the development of new materials with specific properties, such as surfactants, lubricants, or coatings.
Mécanisme D'action
The mechanism by which 4-(1-hexadecyl-1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one exerts its effects depends on its interaction with molecular targets. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The long hexadecyl chain may enhance the compound’s ability to interact with lipid membranes, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1-Hexadecyl-1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one: Similar structure but lacks the methyl group on the phenyl ring.
4-(1-Hexadecyl-1H-benzimidazol-2-yl)-1-(2-chlorophenyl)pyrrolidin-2-one: Similar structure but with a chlorine substituent instead of a methyl group.
Uniqueness
The presence of the 2-methylphenyl group in 4-(1-hexadecyl-1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one distinguishes it from similar compounds. This methyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, potentially enhancing its effectiveness in various applications.
Propriétés
Formule moléculaire |
C34H49N3O |
|---|---|
Poids moléculaire |
515.8 g/mol |
Nom IUPAC |
4-(1-hexadecylbenzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C34H49N3O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-25-36-32-24-19-17-22-30(32)35-34(36)29-26-33(38)37(27-29)31-23-18-16-21-28(31)2/h16-19,21-24,29H,3-15,20,25-27H2,1-2H3 |
Clé InChI |
KSLQRZIXXZFYLO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-methoxybenzyl)-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B10980171.png)
![N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methoxybenzamide](/img/structure/B10980185.png)

![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B10980199.png)
![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B10980201.png)
![4-[({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)methyl]benzoic acid](/img/structure/B10980203.png)

![N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide](/img/structure/B10980218.png)

![2-(3,4-dimethylphenoxy)-N-[1-(4-ethoxyphenyl)ethyl]butanamide](/img/structure/B10980227.png)

![[1-({[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B10980242.png)

![{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}(tetrahydrofuran-2-yl)methanone](/img/structure/B10980252.png)